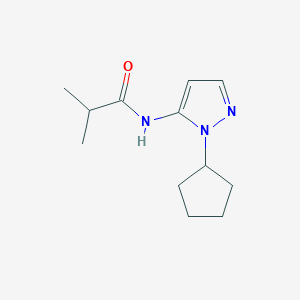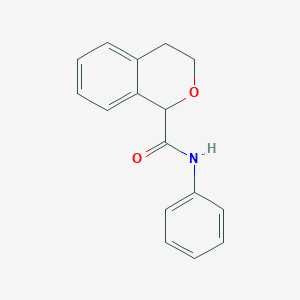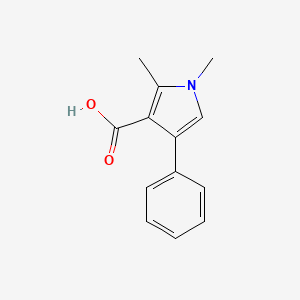
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide (CPP) is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and chronic pain.
Wirkmechanismus
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide can reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), leading to its anti-inflammatory effects. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been shown to reduce the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases. N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for COX-2, its anti-inflammatory, analgesic, and antipyretic effects, and its potential therapeutic applications in various diseases. However, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide also has some limitations, including its potential toxicity, its limited solubility, and its potential interaction with other drugs.
Zukünftige Richtungen
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has several potential future directions for research, including its potential therapeutic applications in various diseases, its mechanism of action, and its potential toxicity. Future studies should focus on the development of more potent and selective COX-2 inhibitors with fewer side effects. Moreover, future studies should investigate the potential synergistic effects of N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide with other drugs or therapies in the treatment of various diseases. Furthermore, future studies should investigate the potential use of N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide as a diagnostic tool for the detection of COX-2 expression in various diseases.
Synthesemethoden
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 2-cyclopentyl-3-hydroxy-5-methylpyrazine with 2-bromo-2-methylpropanoic acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine. Another method involves the reaction of 2-cyclopentyl-3,5-dimethylpyrazine with 2-chloro-2-methylpropanoic acid, followed by the conversion of the resulting ester to the amide using ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of chronic pain, arthritis, and fever. N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide has been studied for its potential neuroprotective effects in Alzheimer's disease, as it can inhibit the production of beta-amyloid, a protein that accumulates in the brain of Alzheimer's patients.
Eigenschaften
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)12(16)14-11-7-8-13-15(11)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIVSFMSBEVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopentylpyrazol-3-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![6-(4-methoxyphenyl)-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501029.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)




![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)